Cas no 921467-88-1 (2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)methylacetamide)

2-(2-{(4-Chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)methylacetamide is a synthetic organic compound featuring a thiazole core functionalized with urea and acetamide moieties. Its molecular structure incorporates both chloro- and fluoro-substituted aromatic rings, enhancing its potential for selective binding interactions in biochemical applications. The compound’s well-defined heterocyclic framework suggests utility in medicinal chemistry, particularly as a scaffold for designing enzyme inhibitors or receptor modulators. Its dual halogenation may confer improved metabolic stability and target affinity. The compound is suitable for research in drug discovery, where its structural features can be leveraged for probing pharmacophore activity or optimizing lead compounds. Handling requires standard laboratory precautions due to its synthetic complexity.
2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)methylacetamide structure
921467-88-1 structure
Product name:2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)methylacetamide
CAS No:921467-88-1
MF:C19H16ClFN4O2S
Molecular Weight:418.872344970703
CID:6423958
PubChem ID:18567585

2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)methylacetamide 化学的及び物理的性質

名前と識別子

    • 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)methylacetamide
    • AKOS024626994
    • F2096-0446
    • 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide
    • 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide
    • 921467-88-1
    • 2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide
    • インチ: 1S/C19H16ClFN4O2S/c20-13-3-7-15(8-4-13)23-18(27)25-19-24-16(11-28-19)9-17(26)22-10-12-1-5-14(21)6-2-12/h1-8,11H,9-10H2,(H,22,26)(H2,23,24,25,27)
    • InChIKey: CFHCMPJCGZKNQB-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=C(F)C=C1)(=O)CC1=CSC(NC(=O)NC2=CC=C(Cl)C=C2)=N1

計算された属性

  • 精确分子量: 418.0666528g/mol
  • 同位素质量: 418.0666528g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 528
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 111Ų

2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)methylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2096-0446-10μmol
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide
921467-88-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2096-0446-10mg
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide
921467-88-1 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2096-0446-20mg
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide
921467-88-1 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2096-0446-4mg
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide
921467-88-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2096-0446-1mg
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide
921467-88-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2096-0446-75mg
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide
921467-88-1 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2096-0446-15mg
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide
921467-88-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2096-0446-20μmol
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide
921467-88-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2096-0446-25mg
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide
921467-88-1 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2096-0446-50mg
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide
921467-88-1 90%+
50mg
$160.0 2023-05-16

2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)methylacetamide 関連文献

2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)methylacetamideに関する追加情報

Professional Introduction to Compound with CAS No. 921467-88-1 and Product Name: 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)methylacetamide

Compound with the CAS number 921467-88-1 and the product name 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)methylacetamide represents a significant advancement in the field of chemical biomedicine. This compound has garnered considerable attention due to its unique structural features and promising biological activities, making it a subject of extensive research and development in pharmaceutical applications.

The molecular structure of this compound is characterized by a complex arrangement of functional groups, including a thiazole ring, a carbamoylamino group, and fluoro-substituted aromatic moieties. The presence of these elements not only contributes to its distinct chemical properties but also opens up diverse possibilities for its interaction with biological targets. Specifically, the thiazole ring is a well-known pharmacophore found in numerous bioactive molecules, often associated with antimicrobial, antiviral, and anti-inflammatory properties. The carbamoylamino group further enhances its potential by introducing a polar and nucleophilic moiety, which can facilitate binding to specific protein targets.

In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the structural versatility of heterocyclic compounds. The compound in question aligns well with this trend, as it combines the advantages of multiple pharmacophoric units into a single molecule. This design approach has been widely adopted in drug discovery programs due to its ability to optimize both potency and selectivity. The fluorine substituent at the phenyl ring is particularly noteworthy, as fluorine atoms are frequently incorporated into pharmaceuticals to improve metabolic stability, binding affinity, and overall pharmacokinetic profiles.

Current research in the field of medicinal chemistry has highlighted the importance of rational drug design, where structural modifications are meticulously tailored to achieve desired biological outcomes. The compound with CAS No. 921467-88-1 exemplifies this principle by integrating several key structural motifs that have been empirically validated to enhance drug-like properties. For instance, the 4-chlorophenyl moiety contributes to lipophilicity and electronic characteristics that can modulate receptor interactions, while the overall acetylamide functionality provides a scaffold for further derivatization.

One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Preliminary studies have suggested that it exhibits inhibitory activity against various enzymatic targets relevant to inflammatory and infectious diseases. The thiazole core, in particular, has been extensively studied for its role in modulating immune responses and microbial growth. By incorporating additional functional groups such as the carbamoylamino and fluoro-substituted phenyl groups, researchers aim to fine-tune the compound’s interaction with biological pathways while minimizing off-target effects.

The synthesis of this compound represents a testament to the advancements in synthetic organic chemistry, which now allows for the efficient construction of complex molecules with high precision. The multi-step synthetic route involves strategic bond formations between heterocyclic precursors and aromatic units, culminating in the desired product structure. Such synthetic methodologies are critical for enabling rapid screening and optimization campaigns in drug discovery pipelines.

From a computational chemistry perspective, virtual screening techniques have been employed to identify potential binding modes of this compound with target proteins. Molecular docking studies have revealed promising interactions with enzymes involved in metabolic pathways associated with cancer and neurodegenerative disorders. These findings underscore the compound’s potential as a lead candidate for further development into novel therapeutic agents.

The pharmacokinetic profile of any drug candidate is paramount to its clinical success. In vitro assays have been conducted to evaluate the metabolic stability, solubility, and distribution properties of this compound. Initial results indicate favorable characteristics that would support its progression into preclinical studies. For instance, the presence of fluorine atoms has been shown to enhance binding affinity while reducing susceptibility to enzymatic degradation.

In conclusion, the compound with CAS No. 921467-88-1 and product name 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)methylacetamide represents a promising candidate for further exploration in chemical biomedicine. Its unique structural features, combined with preliminary evidence of biological activity, position it as a valuable asset in ongoing drug discovery efforts. As research continues to uncover new therapeutic applications for heterocyclic compounds like this one, it is likely that additional insights will emerge regarding its potential role in addressing complex diseases.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD